N,N-Diethyl-2-hydroxy-N-methylethan-1-aminium bromide
Description
Properties
IUPAC Name |
diethyl-(2-hydroxyethyl)-methylazanium;bromide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H18NO.BrH/c1-4-8(3,5-2)6-7-9;/h9H,4-7H2,1-3H3;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNNKWTMBTSKGJR-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+](C)(CC)CCO.[Br-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10630170 | |
| Record name | N,N-Diethyl-2-hydroxy-N-methylethan-1-aminium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10630170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5455-95-8 | |
| Record name | Ethanaminium, N,N-diethyl-2-hydroxy-N-methyl-, bromide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5455-95-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 16245 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005455958 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC16245 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16245 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N,N-Diethyl-2-hydroxy-N-methylethan-1-aminium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10630170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-2-hydroxy-N-methylethan-1-aminium bromide typically involves the reaction of N,N-diethyl-N-methylethan-1-amine with a brominating agent in the presence of a suitable solvent . The reaction conditions often include controlled temperature and pH to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high yield of the compound .
Chemical Reactions Analysis
Types of Reactions
N,N-Diethyl-2-hydroxy-N-methylethan-1-aminium bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: The bromide ion can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like sodium hydroxide . The reactions are typically carried out under controlled temperature and pressure conditions to ensure optimal yield and purity.
Major Products Formed
The major products formed from these reactions include various substituted amines, oxides, and other derivatives depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N,N-Diethyl-2-hydroxy-N-methylethan-1-aminium bromide has several scientific research applications:
Mechanism of Action
The mechanism of action of N,N-Diethyl-2-hydroxy-N-methylethan-1-aminium bromide involves its interaction with specific molecular targets and pathways. It can act as a catalyst or inhibitor in various biochemical reactions, depending on the context . The compound’s effects are mediated through its ability to form stable complexes with target molecules, thereby modulating their activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Quaternary ammonium bromides are widely studied for their applications in surfactants, biocides, and pharmaceuticals. Below is a detailed comparison of N,N-Diethyl-2-hydroxy-N-methylethan-1-aminium bromide with structurally analogous compounds:
Structural Analogues
N,N-Bis(2-hydroxyethyl)-N-methyldodecan-1-aminium Bromide
- Molecular Formula: C₁₇H₃₈BrNO₂
- Molecular Weight : 368.39 g/mol
- Key Features : Contains a dodecyl chain (C₁₂) and two hydroxyethyl groups . The long alkyl chain increases lipophilicity, making it suitable for micelle formation in surfactants .
- Melting Point : 95.5–96.5°C (acetone solvent) .
- Applications : Used in detergent formulations due to its amphiphilic nature .
N,N-Dibutyl-1-butanaminium Bromide
- Molecular Formula : C₁₂H₂₈BrN
- Molecular Weight : 266.27 g/mol
- Key Features : Substituted with three butyl groups ; lacks hydroxyl groups, reducing hydrophilicity .
- Applications : Primarily employed as a phase-transfer catalyst in organic synthesis .
N-Benzyl-N,N-dibutylbutan-1-aminium Bromide
- Molecular Formula : C₁₈H₃₃BrN
- Molecular Weight : 343.37 g/mol
- Key Features : Includes a benzyl group , enhancing aromatic interactions and lipophilicity .
- Applications : Utilized in ionic liquids and antimicrobial agents due to its dual hydrophobic-aromatic character .
Functional Group Analysis
| Compound | Hydroxyl Group | Alkyl Chain Length | Aromatic Group | Key Application |
|---|---|---|---|---|
| Target Compound | Yes (1) | Short (C₂) | No | Surfactant intermediate |
| N,N-Bis(2-hydroxyethyl)-N-methyldodecan-1-aminium bromide | Yes (2) | Long (C₁₂) | No | Detergent formulations |
| N,N-Dibutyl-1-butanaminium bromide | No | Medium (C₄) | No | Phase-transfer catalyst |
| N-Benzyl-N,N-dibutylbutan-1-aminium bromide | No | Medium (C₄) | Yes | Antimicrobial agents |
Physicochemical Properties
- Hydrophilicity: The target compound’s hydroxyl group grants higher water solubility compared to non-hydroxylated analogues like N,N-Dibutyl-1-butanaminium bromide .
- Thermal Stability : Longer alkyl chains (e.g., dodecyl) increase melting points, as seen in N,N-Bis(2-hydroxyethyl)-N-methyldodecan-1-aminium bromide (95.5–96.5°C) , whereas the target compound likely has a lower melting point due to shorter chains.
Pharmacological Relevance
However, its shorter chain may limit membrane penetration compared to longer-chain analogues .
Biological Activity
N,N-Diethyl-2-hydroxy-N-methylethan-1-aminium bromide, commonly referred to as DEHA, is a quaternary ammonium compound with the molecular formula CHBrNO and a molecular weight of 212.13 g/mol. This compound has gained attention in various fields, including chemistry, biology, and medicine, due to its diverse biological activities and potential applications.
Synthesis Methods:
The synthesis of DEHA typically involves the reaction of N,N-diethyl-N-methylethan-1-amine with a brominating agent. This process can be conducted in various solvents under controlled conditions to yield high purity and yield of the product.
Chemical Reactions:
DEHA is known to participate in several types of chemical reactions:
- Oxidation: Can be oxidized to form corresponding oxides.
- Reduction: Capable of being reduced to form amines.
- Substitution: The bromide ion can be substituted with other nucleophiles, enhancing its versatility in organic synthesis.
Biological Activity
Mechanism of Action:
The biological activity of DEHA is attributed to its ability to interact with specific molecular targets within biological systems. It can act as a catalyst or inhibitor in biochemical reactions, influencing various metabolic pathways.
Applications in Biochemical Assays:
DEHA is employed as a reagent in biochemical assays and as a buffer in biological experiments. Its role as a buffer allows for the stabilization of pH levels during enzymatic reactions, which is critical for accurate experimental results.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of DEHA. It has been investigated for its effects on cell proliferation in various cancer cell lines. For instance:
- Case Study 1: In vitro assays demonstrated that DEHA exhibits significant antiproliferative activity against breast cancer cell lines MCF-7 and MDA-MB-468. The compound was found to induce cytotoxic effects, leading to cell death at specific concentrations .
Toxicological Studies
Toxicological assessments have been conducted to evaluate the safety profile of DEHA. These studies indicate that while DEHA shows promising biological activity, further investigations are necessary to fully understand its metabolic pathways and potential toxic effects in vivo .
Data Table: Summary of Biological Activities
Q & A
What are the established synthetic routes for N,N-Diethyl-2-hydroxy-N-methylethan-1-aminium bromide, and what reaction conditions optimize yield?
Level: Basic (Synthesis Methodology)
The compound is synthesized via quaternization of tertiary amines with alkyl bromides. A common approach involves reacting diethylaminoethanol with methyl bromide under alkaline conditions (e.g., K₂CO₃ or NaOH in DCM/EtOH mixtures at 25–40°C), achieving yields of 65–80% . Alternative routes include alkylation with bromoalkanes in polar aprotic solvents, monitored by TLC or NMR for intermediate validation . Key parameters include stoichiometric control of the alkylating agent and pH adjustment to prevent N-oxide formation .
How is single-crystal X-ray diffraction utilized to determine the molecular structure and conformation of this compound?
Level: Basic (Structural Characterization)
Single-crystal X-ray analysis involves growing crystals via slow evaporation (e.g., from ethanol/water) and collecting data on a diffractometer (Mo-Kα radiation, λ = 0.71073 Å). The structure is solved using direct methods in SHELXS and refined with SHELXL, yielding orthorhombic symmetry (space group P2₁2₁2₁, a = 10.37 Å, b = 12.16 Å, c = 15.68 Å) . Hydrogen-bonding networks and cation geometry are validated using Olex2 or Mercury, with R-factors < 0.05 for high-resolution data .
What pharmacological models are appropriate for evaluating the anticholinergic activity of this compound in vitro?
Level: Basic (Pharmacological Screening)
Anticholinergic activity is assessed using isolated guinea pig ileum models, measuring inhibition of carbachol-induced contractions. Competitive binding assays with muscarinic receptors (M3 subtype) are performed using radiolabeled antagonists (e.g., [³H]-QNB), with IC₅₀ values compared to reference standards like butylscopolamine . Dose-response curves are analyzed via nonlinear regression (GraphPad Prism) to determine potency and efficacy.
How can crystallographic ambiguities due to pseudosymmetry or twinning be resolved during structure refinement?
Level: Advanced (Crystallography)
For pseudosymmetric structures, use SHELXL’s TWIN/BASF commands with HKLF5 data format to refine twin laws. The Flack x parameter (superior to Rogers’ η for centrosymmetric ambiguities) is applied to validate absolute configuration . High-resolution datasets (d < 0.8 Å) and Hirshfeld atom refinement (HAR) improve electron density maps for disordered regions .
What methodological approaches mitigate discrepancies in ¹H NMR peak splitting caused by dynamic molecular conformations?
Level: Advanced (Spectroscopic Analysis)
Variable-temperature NMR (VT-NMR, 233–333 K) in D₂O or DMSO-d₆ identifies coalescence temperatures for conformational exchange. 2D NOESY (mixing time 800 ms) reveals through-space correlations, while DFT calculations (B3LYP/6-31G*) predict stable rotamers. For broad peaks, use cryoprobes or paramagnetic relaxation agents to enhance resolution .
Which analytical techniques are most effective for detecting and quantifying synthetic byproducts in batches of this compound?
Level: Advanced (Analytical Chemistry)
Reverse-phase HPLC (C18 column, 0.1% TFA in acetonitrile/water) with charged aerosol detection (CAD) quantifies impurities at 0.1% levels. High-resolution ESI-MS (Orbitrap) identifies byproducts via exact mass (< 2 ppm error). For ionic impurities, ion-pair chromatography with heptafluorobutyric acid as a mobile-phase additive is recommended .
What strategies validate the absolute configuration of the chiral center in this compound when crystallographic data shows weak anomalous dispersion?
Level: Advanced (Chirality Analysis)
Combine resonant scattering (e.g., Cu-Kα radiation for Br anomalous signal) with quantum chemical CD spectroscopy (TD-DFT/CAM-B3LYP). If anomalous dispersion is insufficient, synthesize diastereomeric derivatives (e.g., Mosher’s esters) and analyze via ¹⁹F NMR or chiral GC-MS .
How do counterion exchange methods affect the solubility and phase behavior of this compound in aqueous-organic systems?
Level: Advanced (Physicochemical Studies)
Ionic metathesis with NaBF₄ or KPF₆ in ethanol/water (1:1) modifies solubility. Phase diagrams are constructed using cloud-point titration, while dynamic light scattering (DLS) and conductivity measurements quantify aggregation (critical micelle concentration, CMC). For hygroscopic samples, Karl Fischer titration ensures anhydrous conditions during analysis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
